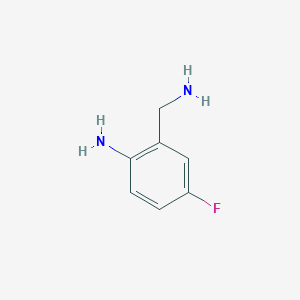

2-(Aminomethyl)-4-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHQROMOUZVGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668479 | |

| Record name | 2-(Aminomethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771572-99-7 | |

| Record name | 2-Amino-5-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771572-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Aminomethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Aminomethyl 4 Fluoroaniline and Its Precursors

Strategies for Introducing Fluorine onto Aromatic Systems

The incorporation of a fluorine atom into an aromatic ring is a critical step in the synthesis of this compound. Several methods have been developed for this purpose, each with its own advantages and limitations.

Reductive fluorination offers a direct method for producing fluoroanilines. One such approach involves the reaction of p-halonitrobenzenes with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com For instance, p-chloronitrobenzene can be converted to p-fluoroaniline in a one-step process. google.com This method is advantageous as it combines reduction of the nitro group and fluorination in a single step. Another technique involves the use of a PtO2 catalyst with BF3-HF as the fluorinating agent and hydrogen as the reducing agent, which can achieve high conversion and yield. chemicalbook.com

| Starting Material | Fluorinating Agent | Reducing Agent/Catalyst | Temperature | Yield | Reference |

| p-Chloronitrobenzene | Anhydrous Hydrogen Fluoride | Yellow Phosphorus | 150°C | - | google.com |

| Nitrobenzene (B124822) | BF3-HF | Hydrogen / PtO2 | 42°C | 95% | chemicalbook.com |

Nucleophilic aromatic substitution (SNAr) is a widely employed strategy for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov In the context of synthesizing precursors for this compound, a common starting material is a di-halogenated or nitro-halogenated benzene (B151609) derivative. The Halex process, which involves the displacement of a chloride or bromide with fluoride using an alkali metal fluoride, is a classic example of this type of reaction. wikipedia.org The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com For instance, in polyfluoroarenes, the fluorine atom at the para-position to a trifluoromethyl group is readily substituted by nucleophiles. nih.gov The diazotization of an amino group to form a diazonium salt, followed by treatment with a fluoride source like HBF4 (Schiemann reaction), is another effective method for introducing fluorine. tib.eu

| Starting Material | Reagent | Conditions | Product | Reference |

| Aryl Chloride/Bromide | Alkali Metal Fluoride | - | Aryl Fluoride | wikipedia.org |

| Aniline | 1. HONO, HBF4 2. Heat | - | Fluoroarene | tib.eu |

| 4-Fluoroaniline (B128567) | Et3N-3HF, NaNO2 | 0°C to ambient | 1,4-Difluorobenzene | googleapis.com |

Synthetic Routes for Aminomethylation of Fluoroaromatic Intermediates

Once the fluoroaromatic core is established, the next crucial step is the introduction of the aminomethyl group. This can be achieved through either direct or indirect methods.

Direct aminomethylation reactions, such as the Mannich reaction, can be employed to introduce an aminomethyl group onto an activated aromatic ring. tib.eu However, for less reactive fluoroaromatic systems, this method may not be efficient. Alternative strategies often involve the use of more reactive aminomethylating agents or catalysts.

A more common and reliable approach for the synthesis of this compound involves the reduction of a nitrile or imine precursor. A key intermediate in this pathway is 2-amino-5-fluorobenzonitrile (B1271947). google.combiosynth.comsigmaaldrich.com This nitrile can be synthesized from 2,5-difluorobenzaldehyde (B1295323) through a multi-step process involving condensation with hydroxylamine (B1172632) hydrochloride, followed by dehydration and aminolysis. google.com The nitrile group of 2-amino-5-fluorobenzonitrile can then be reduced to the corresponding aminomethyl group using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to yield this compound.

| Precursor | Reducing Agent | Product | Reference |

| 2-Amino-5-fluorobenzonitrile | Catalytic Hydrogenation (e.g., Pd/C) | This compound | chemicalbook.com |

| 2-Fluoro-5-nitrobenzonitrile | Stannous Chloride Dihydrate | 5-Amino-2-fluorobenzonitrile |

Multi-step Organic Synthesis of this compound

A plausible multi-step synthesis for this compound starts with a readily available fluoroaromatic compound, such as 4-fluoroaniline. wikipedia.org Nitration of 4-fluoroaniline, typically requiring protection of the amino group, can yield 4-fluoro-3-nitroaniline. google.com Subsequent introduction of a cyano group, followed by reduction of both the nitro and cyano groups, would lead to the desired product.

A more direct route starts from 2,5-difluorobenzaldehyde. This is converted to 2-amino-5-fluorobenzonitrile in a three-step sequence: oximation, dehydration, and aminolysis. google.com The final step is the reduction of the nitrile functionality to the primary amine, affording this compound.

Multi-step Organic Synthesis of this compound

Sequential Functionalization of 4-Fluoroaniline Derivatives

One of the primary routes to this compound involves the strategic functionalization of 4-fluoroaniline. This approach leverages the existing aniline and fluorine substituents to introduce the aminomethyl group at the ortho position.

A common strategy begins with the protection of the amino group of 4-fluoroaniline to prevent unwanted side reactions during subsequent transformations. This can be achieved using various protecting groups, such as acetyl or pivaloyl chlorides. For instance, the reaction of 2-fluoro-4-bromoaniline with pivaloyl chloride in the presence of anhydrous pyridine (B92270) and anhydrous methylene (B1212753) chloride can yield the protected intermediate with a high success rate. google.com

Following protection, functionalization at the ortho position can be undertaken. While direct introduction of an aminomethyl group is challenging, a common precursor route involves the introduction of a group that can be readily converted to an aminomethyl moiety. For example, a formyl group can be introduced via ortho-formylation, followed by reductive amination to yield the desired product.

Another viable method involves a coupling reaction to introduce a suitable precursor. For instance, a protected 4-fluoroaniline derivative can undergo a palladium-catalyzed coupling reaction to introduce a cyano group at the ortho position. Subsequent reduction of the nitrile would then yield the aminomethyl group.

A study on the synthesis of 2-fluoro-4-substituted-amino anilines highlights the use of a palladium catalyst (Pd2(dba)3) with a Xantphos ligand in dioxane as a solvent for coupling reactions, with temperatures controlled by heating and refluxing. google.com After the desired functional group is in place, deprotection of the amino group is the final step. For example, a pivaloyl group can be removed using a 50% aqueous sulfuric acid solution. google.com

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Purity |

| 2-fluoro-4-bromaniline | 1. Pivaloyl chloride, anhydrous pyridine, anhydrous methylene chloride, room temperature, 3 hours. 2. Subsequent coupling and functionalization steps. 3. 50% aqueous sulfuric acid, 100°C, 30 min - 2 hours. | Protected 2-fluoro-4-bromaniline | 98% (for protection step) | Not specified |

| 4-fluoroaniline | 1. Protection of amino group. 2. Ortho-formylation. 3. Reductive amination. 4. Deprotection. | This compound | Not specified | Not specified |

| Protected 4-fluoroaniline | 1. Palladium-catalyzed cyanation. 2. Reduction of nitrile. 3. Deprotection. | This compound | Not specified | Not specified |

Synthesis from Ortho-Substituted Nitrobenzene Derivatives

An alternative and widely used approach for the synthesis of aniline derivatives is the reduction of a corresponding nitro compound. In the case of this compound, the synthesis would commence with a suitably substituted nitrobenzene derivative.

A key precursor for this route would be 1-fluoro-4-nitro-2-(cyanomethyl)benzene or a similar derivative where the aminomethyl precursor is already in place. The synthesis would then involve the reduction of the nitro group to an amine. A common method for this reduction is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). chemicalbook.com For example, the reduction of 4-fluoro-1-nitrobenzene to 4-fluoroaniline has been achieved with 100% yield using 10% Pd/C and hydrogen in methanol (B129727) at room temperature for 3 hours. chemicalbook.com

A one-step method for preparing para-fluoroanilines from para-halonitrobenzenes has also been described, involving reaction with anhydrous hydrogen fluoride in the presence of a deoxygenating agent. google.com This suggests that a similar strategy could potentially be adapted for ortho-substituted precursors.

The synthesis of 2-Fluoro-4-nitrobenzoic acid, a related precursor, was achieved by the oxidation of 2-fluoro-4-nitrotoluene. researchgate.net This acid could then be converted to an amide and subsequently reduced to the aminomethyl group, followed by the reduction of the nitro group.

| Starting Material | Key Transformation | Reagents and Conditions | Product | Yield |

| 1-fluoro-4-nitro-2-(cyanomethyl)benzene | Reduction of nitro and cyano groups | Catalytic hydrogenation (e.g., Pd/C, H2) | This compound | Not specified |

| 4-Fluoro-1-nitrobenzene | Reduction of nitro group | 10% Pd/C, hydrogen, methanol, 20°C, 3 h | 4-Fluoroaniline | 100% |

| p-Chloronitrobenzene | Deoxygenation and hydrofluorination | Anhydrous hydrogen fluoride, deoxygenating agent (e.g., phosphorus) | p-Fluoroaniline | Not specified |

| 2-fluoro-4-nitrotoluene | Oxidation and subsequent transformations | 1. Oxidation (e.g., with potassium permanganate). 2. Amidation. 3. Reduction of amide and nitro group. | This compound | Not specified |

Chiral Synthesis and Enantioselective Approaches to Analogues

For applications where stereochemistry is crucial, chiral synthesis or enantioselective approaches are employed. While specific literature on the chiral synthesis of this compound is not prevalent, methods used for analogous compounds can provide valuable insights.

Another approach involves the asymmetric reduction of a prochiral ketone or imine. For example, a fluorinated β-sulfinylimine can be stereocontrolled reduced to form a chiral amine. nih.gov This method has been used for the enantioselective formation of β,β-difluoroalanine derivatives. nih.gov

The synthesis of (S)-4-fluorohistidine, another fluorinated amino compound, was achieved through a multi-step process that included a photochemical Schiemann reaction for fluorination and separation of the desired enantiomer via flash chromatography. nih.gov

| Target/Analogue | Synthetic Strategy | Key Steps | Outcome |

| Enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine | Use of a chiral starting material | Regioselective opening of homochiral epichlorohydrin (B41342) with 4-fluorobenzylamine. | Approx. 35% overall yield, >98% ee |

| Chiral β,β-difluoroalanine derivatives | Asymmetric reduction | Stereocontrolled reduction of a fluorinated β-sulfinylimine. | High enantiomeric excess |

| (S)-4-Fluorohistidine | Multi-step synthesis with chiral separation | Photochemical Schiemann reaction for fluorination, followed by flash chromatography. | Isolation of the (S)-enantiomer |

Reaction Conditions and Optimization for Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound and its precursors. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In palladium-catalyzed coupling reactions, the choice of ligand and solvent is critical. For the synthesis of 2-fluoro-4-substituted-amino anilines, the use of Pd2(dba)3 with Xantphos as the catalyst and dioxane as the solvent at temperatures between 80-100 °C was found to be effective. google.com

For reduction reactions, the type and amount of catalyst, as well as the hydrogen pressure, can significantly impact the outcome. The reduction of 4-fluoro-1-nitrobenzene to 4-fluoroaniline was successfully carried out using 10% Pd/C at room temperature and atmospheric pressure of hydrogen. chemicalbook.com

In the one-step synthesis of para-fluoroanilines from para-halonitrobenzenes, the reaction temperature and pressure are important variables. Satisfactory yields were reported at temperatures ranging from 0 to 230°C and pressures from 15 to 3000 psia, with a more preferred range of 100 to 200°C and 100 to 1500 psia. google.com The reaction time for this process is generally between 1 to 10 hours. google.com

The purification of the final product is also a critical step. Recrystallization from solvents like ethanol (B145695) has been shown to be effective in obtaining high-purity products. google.com

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Time | Notes |

| Palladium-catalyzed coupling | Pd2(dba)3, Xantphos | Dioxane | 80-100 °C | Not specified | Effective for synthesis of 2-fluoro-4-substituted-amino anilines. google.com |

| Nitro group reduction | 10% Pd/C, Hydrogen | Methanol | 20 °C | 3 hours | High yield for reduction of 4-fluoro-1-nitrobenzene. chemicalbook.com |

| Deoxygenation and hydrofluorination | Deoxygenating agent (e.g., P), Anhydrous HF | Not applicable | 100-200 °C | 1-10 hours | Pressure of 100-1500 psia is preferred. google.com |

| Deprotection (Pivaloyl group) | 50% aqueous H2SO4 | Water | 100 °C | 30 min - 2 hours | Used for deprotection of amino groups. google.com |

Reactions Involving the Primary Aminomethyl Functionality

The aminomethyl group, being a primary aliphatic amine, exhibits higher basicity and nucleophilicity compared to the aromatic amine. This difference is due to the sp³-hybridized carbon atom separating it from the electron-withdrawing aromatic ring, which localizes the lone pair on the nitrogen atom. In contrast, the lone pair of the aromatic amine is delocalized into the benzene ring, reducing its availability. This inherent reactivity difference allows for selective transformations at the aminomethyl position.

Nucleophilic Acylation Reactions

The primary aminomethyl group readily undergoes nucleophilic acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form stable amide derivatives. nih.gov Due to its enhanced nucleophilicity, the aminomethyl group can be selectively acylated in the presence of the less reactive aromatic amine under controlled conditions. This reaction is fundamental for introducing a wide array of functional groups and for protecting the aminomethyl moiety during subsequent synthetic steps.

The general mechanism follows the nucleophilic acyl substitution pathway. nih.gov The nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the corresponding N-benzylamide. The choice of solvent and the potential use of a non-nucleophilic base to scavenge the acid byproduct (like HCl) are critical for achieving high yields.

Table 1: Representative Nucleophilic Acylation Reactions

| Acylating Agent | Product Type | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N-(2-Amino-5-fluorobenzyl)acetamide | Aprotic solvent (e.g., DCM, THF), optional base (e.g., Pyridine, Et3N), 0 °C to RT |

| Benzoic Anhydride (B1165640) | N-(2-Amino-5-fluorobenzyl)benzamide | Aprotic solvent, heat or base catalysis |

| Boc Anhydride | tert-Butyl (2-amino-5-fluorobenzyl)carbamate | Aprotic solvent (e.g., Dioxane, THF), aqueous base (e.g., NaHCO3) |

| Amino Acid (activated) | Peptide-coupled derivative | Coupling agents (e.g., DCC, HATU), aprotic solvent (e.g., DMF) |

Alkylation and Reductive Alkylation Reactions

The nitrogen of the aminomethyl group can be alkylated using alkyl halides or via reductive amination with aldehydes and ketones. Direct alkylation with alkyl halides can sometimes lead to overalkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. organic-chemistry.org

A more controlled and widely used method for synthesizing secondary and tertiary amines is reductive amination. libretexts.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org Sodium cyanoborohydride is particularly effective as it is mild enough not to reduce the carbonyl starting material but readily reduces the intermediate iminium ion. youtube.com This one-pot procedure is highly efficient for creating C-N bonds. rsc.org

Table 2: Examples of Alkylation and Reductive Alkylation

| Reagents | Product Type | Method |

|---|---|---|

| Methyl Iodide | Mono-, di-, and tri-methylated amines | Direct Alkylation |

| Benzaldehyde, then NaBH₄ | N-Benzyl-2-(aminomethyl)-4-fluoroaniline | Reductive Amination |

| Acetone, NaBH(OAc)₃ | N-Isopropyl-2-(aminomethyl)-4-fluoroaniline | Reductive Amination |

| Phenylacetaldehyde, Ru-catalyst, H₂ | N-(2-Phenylethyl)-2-(aminomethyl)-4-fluoroaniline | Catalytic Reductive Amination |

Imine and Schiff Base Formation with Carbonyl Compounds

As a primary amine, the aminomethyl functionality readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction typically requires acid catalysis and the removal of water to drive the equilibrium toward the product. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. Deprotonation of the nitrogen yields the final imine product. These imine derivatives are valuable intermediates in their own right, for example, in the synthesis of heterocyclic systems or as precursors for reduction to secondary amines as seen in reductive amination.

Cyclization Reactions Leading to Heterocyclic Systems

The unique ortho positioning of the aminomethyl and aromatic amine groups makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems, most notably quinazolines and their derivatives. researchgate.netnih.gov These reactions often involve a cyclocondensation where both amine groups participate.

For instance, 2-(aminomethyl)anilines can undergo oxidative condensation with nitriles, mediated by elemental sulfur under solvent-free conditions, to produce 2-substituted quinazolines in good yields. researchgate.net Another approach involves the reaction with aldehydes, which can proceed through various metal-catalyzed or metal-free oxidative pathways. nih.govorganic-chemistry.org In these transformations, the aminomethyl group typically condenses with the aldehyde to form an imine, followed by an intramolecular cyclization involving the aromatic amine and subsequent aromatization to yield the stable quinazoline (B50416) ring system. nih.gov The fluorine substituent is well-tolerated in these reactions.

Table 3: Synthesis of Heterocycles from 2-(Aminomethyl)aniline Derivatives

| Reactant(s) | Heterocyclic Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Benzonitrile | 7-Fluoro-2-phenylquinazoline | S₈, heat, solvent-free | researchgate.net |

| Benzaldehyde | 7-Fluoro-2-phenyl-1,2,3,4-tetrahydroquinazoline | Varies (e.g., I₂, CAN, Ru-complexes) | organic-chemistry.org |

| Benzylamines | 2-Substituted Quinazolines | Metal-free, 2,4,6-Trihydroxybenzoic Acid, O₂ | nih.gov |

| Isatins, Amidine Hydrochlorides | Quinazolin-4(3H)-ones | tert-Butyl hydroperoxide/K₃PO₄ | organic-chemistry.org |

Reactivity of the Aromatic Amine Group

The aromatic amine is less nucleophilic than the aminomethyl group but plays a crucial role in directing electrophilic aromatic substitution and in certain cyclization reactions. Its reactivity can be enhanced or modulated by derivatization, for example, by converting it to an amide (acetanilide), which alters its directing effects in electrophilic substitutions.

Electrophilic Aromatic Substitution Patterns on the Fluorobenzene Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic effects of the three substituents: the strongly activating amino (-NH₂) group, the weakly activating aminomethyl (-CH₂NH₂) group, and the weakly deactivating but ortho-, para-directing fluoro (-F) group. organicchemistrytutor.comcsbsju.eduyoutube.com

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. youtube.com

Aminomethyl Group (-CH₂NH₂): This is an alkylamine group, which is activating through an inductive effect and is also an ortho-, para-director. organicchemistrytutor.com Its activating effect is weaker than that of the -NH₂ group.

The regiochemical outcome of an EAS reaction is determined by the most powerful activating group. youtube.com In this molecule, the amino group (-NH₂) is the dominant directing group. The positions ortho and para to the -NH₂ group are C6 and C4, respectively. Since the C4 position is already occupied by the fluorine atom, electrophilic attack is strongly directed to the C6 position. The other ortho position (C2) is sterically hindered and already substituted. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position. A secondary site of attack would be the C3 position, which is ortho to the aminomethyl group and meta to the amino group.

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Aminomethyl)-4-fluoro-6-nitroaniline |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-(aminomethyl)-4-fluoroaniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-3-(aminomethyl)-5-fluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-2-(aminomethyl)-4-fluoroaniline (Note: Acylation of amine groups is a competing reaction) |

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and this compound is a versatile substrate for such transformations. nih.gov

The Buchwald-Hartwig amination allows for the formation of C(sp²)-N bonds by coupling aryl halides with amines. nih.gov The primary aromatic amine of this compound can act as the amine component, reacting with various aryl or heteroaryl halides. This reaction would yield more complex diarylamine structures, which are prevalent in medicinal chemistry. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The less basic benzylic amine could also participate, but the aromatic amine is generally more reactive in this specific coupling reaction.

The Suzuki-Miyaura coupling is a staple for creating carbon-carbon bonds between an organoboron species (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov While the C-F bond in this compound is generally robust, the molecule can be readily functionalized to participate in Suzuki coupling. For instance, the primary aromatic amine can be converted into a diazonium salt and subsequently into an aryl halide (e.g., bromide or iodide) via a Sandmeyer reaction. This resulting aryl halide can then be coupled with a wide array of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. nih.govbeilstein-journals.org The general catalytic cycle for this reaction involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates the potential transformations of this compound based on established methodologies for similar substrates.

| Reaction Type | Role of this compound | Coupling Partner | Potential Product Type | Catalyst System (Typical) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine Source (Ar-NH₂) | Aryl Halide (Ar'-X) | Diaryl- or Aryl-heteroarylamine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Suzuki-Miyaura Coupling | Halide Source (after conversion to Ar-X) | Boronic Acid (R-B(OH)₂) | Biaryl or Aryl-alkene | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

Diazotization and Subsequent Transformations

The primary aromatic amine group is readily converted into a diazonium salt (Ar-N₂⁺) upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–10 °C). youtube.comlibretexts.org This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles, with the thermodynamically stable dinitrogen gas (N₂) as an excellent leaving group. libretexts.org

Key transformations of the diazonium salt of this compound include:

Sandmeyer Reaction: This reaction uses copper(I) salts to replace the diazonium group with halides (CuCl, CuBr) or a cyano group (CuCN). wikipedia.orgorganic-chemistry.org This provides a pathway to synthesize 1-(aminomethyl)-2-chloro-5-fluorobenzene, 1-(aminomethyl)-2-bromo-5-fluorobenzene, or 2-(aminomethyl)-4-fluorobenzonitrile. These products are important building blocks for further derivatization. nih.govbyjus.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Schiemann Reaction: This is the classic method for introducing fluorine into an aromatic ring. wikipedia.orgjk-sci.com Treatment of the diazonium salt with fluoroboric acid (HBF₄) or other hexafluorophosphate (B91526) salts forms a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.orgnumberanalytics.com Applying this to this compound would lead to the synthesis of 1-(aminomethyl)-2,5-difluorobenzene.

Other Transformations: The diazonium group can also be replaced with a hydroxyl group by heating in water, an iodo group using potassium iodide, or removed entirely (replaced by hydrogen) with hypophosphorous acid (H₃PO₂). libretexts.org Furthermore, intramolecular cyclization of the diazonium intermediate can lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-d] icrc.ac.irrsc.orgrsc.orgtriazin-4-ones, if appropriate functional groups are present on the side chain. conicet.gov.arnih.gov

Impact of the Fluorine Atom on Chemical Reactivity

The fluorine atom at the C4 position, while seemingly a minor modification, exerts profound electronic and subtle steric influences on the reactivity of this compound.

Electronic Effects on Amine Basicity and Nucleophilicity

The primary electronic influence of the fluorine atom is its strong electron-withdrawing inductive effect (-I), a consequence of it being the most electronegative element. nih.gov This effect significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the primary aromatic amine.

This withdrawal of electron density has two major consequences:

Decreased Basicity: The lone pair of electrons on the aromatic nitrogen is less available to accept a proton, making the amine less basic compared to its non-fluorinated counterpart, aniline, or even its parent compound, 2-(aminomethyl)aniline. This is quantitatively reflected in the pKa of the conjugate acid. Introducing fluorine can lower the pKa of amines by one to three units. nih.gov

Decreased Nucleophilicity: The reduced electron density on the aromatic nitrogen also makes it a weaker nucleophile, which can affect the rate of reactions where the amine attacks an electrophile, such as in acylation or some alkylation reactions.

Table 2: Comparison of pKa Values for Aniline and its Fluorinated Derivative The pKa value refers to the conjugate acid (Ar-NH₃⁺).

| Compound | pKa | Effect of Fluorine |

|---|---|---|

| Aniline | 4.63 | - |

| 4-Fluoroaniline | 4.56 | Slight decrease due to competing -I and +R effects |

| 2-Fluoroaniline | 3.20 | Significant decrease due to dominant -I effect at ortho position |

Steric Considerations in Reaction Pathways

While the fluorine atom is similar in size to a hydrogen atom and thus exerts minimal steric hindrance itself, the aminomethyl group at the C2 position is a significant steric factor. mdpi.com This creates a classic "ortho effect," where the bulky ortho substituent sterically hinders the adjacent primary aromatic amine. stackexchange.com

This steric hindrance can:

Inhibit Reactions at the Amine: The approach of bulky reagents to the aromatic amine can be impeded, potentially slowing down reactions like acylation or sulfonation at the nitrogen. stackexchange.com

Influence Regioselectivity: In electrophilic aromatic substitution reactions, the amino group is a strong ortho, para-director. msu.edu However, the two ortho positions relative to the amine are C1 (substituted with the aminomethyl group) and C3. The C1 position is blocked, and the C3 position is sterically hindered by the adjacent aminomethyl group. libretexts.orgyoutube.com Therefore, incoming electrophiles are strongly directed to the C5 position, which is para to the directing amino group. This makes reactions on the aromatic ring highly regioselective.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing atom-specific information about the structure and chemical environment within a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aminomethyl protons, and the aniline amine protons. The aromatic protons would appear as a complex multiplet or as distinct doublets and doublets of doublets due to coupling with each other and with the fluorine atom. The benzylic protons of the aminomethyl group would likely appear as a singlet, while the two sets of amine protons (aromatic and aliphatic) would also produce signals, though their chemical shift and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the electron-withdrawing fluorine atom will significantly influence the chemical shifts of the aromatic carbons, with the carbon directly bonded to fluorine showing a large C-F coupling constant. The chemical shifts for related fluoroaniline (B8554772) compounds have been documented, providing a basis for predicting the spectrum of the title compound. rsc.orgrsc.org For instance, in 4-fluoroaniline, the carbon attached to fluorine resonates at a significantly different chemical shift compared to the other aromatic carbons. chemicalbook.com

¹⁹F NMR: As fluorine has a spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. youtube.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Studies on various fluoroanilines have shown that the ¹⁹F chemical shift is sensitive to the substitution pattern on the aromatic ring. nih.govspectrabase.com

¹⁵N NMR: While ¹⁵N has a low natural abundance and a negative gyromagnetic ratio, ¹⁵N NMR can provide valuable information about the nitrogen environments. The spectrum would be expected to show two distinct signals corresponding to the aniline nitrogen and the aminomethyl nitrogen. The chemical shifts would be indicative of the different hybridization and electronic environments of these two nitrogen atoms. nih.gov

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on data from analogous compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 7.2 | m, dd |

| ¹H | Methylene (-CH₂-) | ~3.8 | s |

| ¹H | Aniline (-NH₂) | Broad, variable | s (br) |

| ¹H | Aminomethyl (-NH₂) | Broad, variable | s (br) |

| ¹³C | Aromatic (C-F) | 150 - 160 | d (large JCF) |

| ¹³C | Aromatic (C-NH₂) | 140 - 150 | d |

| ¹³C | Aromatic (C-H) | 110 - 130 | d |

| ¹³C | Methylene (-CH₂) | ~45 | s |

| ¹⁹F | Aromatic (Ar-F) | -115 to -125 | s |

| ¹⁵N | Aniline (-NH₂) | -320 to -340 | s |

| ¹⁵N | Aminomethyl (-NH₂) | -350 to -370 | s |

Vibrational Spectroscopy (Infrared (IR) and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These include N-H stretching vibrations for both the primary amine and the aniline groups, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would appear just below 3000 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum. A detailed vibrational analysis, often aided by computational methods, can allow for the assignment of all normal modes of vibration. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Aniline & Amine | 3300 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| N-H Bend | Amines | 1550 - 1650 | Medium |

| C-F Stretch | Fluoroaromatic | 1200 - 1300 | Strong |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. waters.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for benzylamines include the cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to the formation of a stable benzyl (B1604629) or tropylium-like cation. The loss of the amino group is another potential fragmentation pathway. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. rsc.org

GC-MS analysis would be suitable for this volatile compound, providing a retention time that is characteristic of the molecule under specific chromatographic conditions, along with its mass spectrum for positive identification. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of the amino and fluoro substituents will influence the position and intensity of these absorption bands. The UV spectrum of 4-fluoroaniline, for example, shows absorption maxima that can be used as a reference point for predicting the spectrum of the title compound. nih.govnist.gov

Crystallographic Analysis for Solid-State Structure

While spectroscopic techniques provide information about the molecule in solution or the gas phase, crystallographic analysis reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a crystalline compound. youtube.com If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide a wealth of information, including:

Precise bond lengths and bond angles.

The conformation of the molecule in the solid state.

The nature of intermolecular interactions, such as hydrogen bonding involving the amine groups and potentially the fluorine atom.

The crystal packing arrangement, which influences the physical properties of the solid.

The analysis of crystal structures of related molecules, such as co-crystals of fluorinated pyrimidines, demonstrates the detailed structural insights that can be gained from this technique. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. For a crystalline compound like this compound, which exists as a powder at room temperature, PXRD is invaluable for phase identification and purity assessment. sigmaaldrich.comox.ac.uk The method involves irradiating the powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). ox.ac.uk The resulting diffraction pattern is a unique fingerprint of the crystalline structure.

Each peak in the pattern corresponds to a specific set of lattice planes (hkl planes) within the crystal, as defined by Bragg's Law. ox.ac.uk The position (2θ angle) and intensity of these peaks are characteristic of the compound's specific crystal lattice. By comparing the obtained PXRD pattern to a reference pattern from a standard database or a previously characterized pure sample, one can confirm the identity of the compound. Furthermore, the absence of peaks from known potential impurities or other crystalline forms (polymorphs) can confirm the phase purity of the sample. While specific PXRD data for this compound is not publicly available, a typical analysis would yield data similar to that presented in the table below, which illustrates how such findings would be recorded. nih.govresearchgate.net

Table 1: Representative Powder X-ray Diffraction (PXRD) Data

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 45 |

| 15.8 | 5.61 | 100 |

| 18.2 | 4.87 | 65 |

| 21.0 | 4.23 | 80 |

| 24.7 | 3.60 | 50 |

| 28.4 | 3.14 | 75 |

| 31.9 | 2.80 | 30 |

This table presents hypothetical data for illustrative purposes.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic techniques are essential for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. thermofisher.com The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov Given the polarity of the two amine groups and the aromatic ring, reversed-phase HPLC is the most common approach. sielc.com

In a typical setup, a C18 (octadecylsilyl) silica (B1680970) gel column is used as the stationary phase, which is non-polar. The mobile phase is a polar mixture, often consisting of acetonitrile (B52724) or methanol and water, sometimes with a pH modifier like formic acid or phosphoric acid to ensure the analyte is in a consistent ionic state for reproducible retention times. sielc.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aniline ring contains a chromophore that absorbs UV light. nih.gov The purity of a sample is determined by the presence of a single major peak, with the area of any minor peaks indicating the relative amounts of impurities.

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com For this compound, direct analysis by GC can be challenging due to its relatively high boiling point and the presence of two polar primary amine groups, which can lead to peak tailing and poor chromatographic performance through interaction with the column. nih.goviu.edu

However, with an appropriate high-temperature capillary column (e.g., a 5% phenyl-polysiloxane phase) and optimized conditions, analysis is possible. sigmaaldrich.com A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds like this aniline derivative. epa.gov To overcome the challenges of polarity and improve volatility, derivatization of the amine groups prior to GC analysis is a frequently employed strategy. nih.govnih.gov

Table 3: Typical Gas Chromatography (GC) Parameters

| Parameter | Condition |

|---|---|

| Column | Equity-5 (5% Phenyl), 30 m x 0.25 mm I.D., 0.25 µm film |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Injector Temperature | 250 °C |

| Detector | FID or NPD at 300 °C |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injection Mode | 1 µL, Split (50:1) |

This table represents typical starting conditions for method development.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a chemical reaction or quickly assessing the number of components in a sample. youtube.comaga-analytical.com.pl A TLC analysis involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel or alumina. savemyexams.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. savemyexams.com

Separation occurs based on the compound's relative affinity for the stationary and mobile phases. youtube.com For this compound, a moderately polar mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, is often effective on a silica gel plate. Visualization of the separated spots can be achieved under UV light, as the compound is UV-active. Alternatively, chemical staining with a reagent like ninhydrin, which reacts with primary amines to produce a colored spot, can be used. youtube.com The purity is qualitatively assessed by the presence of a single spot.

Table 4: Typical Thin-Layer Chromatography (TLC) System

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate : Hexane (1:1 v/v) |

| Application | Spotting via capillary tube |

| Development | Ascending in a saturated chamber |

| Visualization | UV light (254 nm) or Ninhydrin stain |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. libretexts.org For this compound, with its two reactive primary amine groups, derivatization is a powerful strategy to enhance detection sensitivity and improve chromatographic performance, particularly for HPLC and GC. nih.goviu.edu

For HPLC analysis, derivatization is often used to attach a fluorescent tag to the molecule, allowing for highly sensitive detection using a fluorescence detector. sigmaaldrich.com Common derivatizing reagents for primary amines include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govthermofisher.comresearchgate.net The reaction with these reagents yields derivatives that are significantly more fluorescent than the parent compound, lowering detection limits by several orders of magnitude. researchgate.net

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte by reducing its polarity. iu.edu This is achieved by replacing the active hydrogen atoms on the amine groups with less polar functional groups. iu.edu Common derivatization methods include:

Acylation: Reaction with an acylating agent like trifluoroacetic anhydride (TFAA) to form stable trifluoroacetyl derivatives. iu.edunih.gov

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the amine hydrogens with trimethylsilyl (B98337) (TMS) groups. iu.edulibretexts.org

These derivatization reactions decrease intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks and improved resolution in gas chromatography. iu.edu

Structural and Functional Importance of Aminomethyl Moieties in Organic Chemistry

The aminomethyl group (–CH₂NH₂) is a fundamental functional group in organic chemistry, characterized by an amino group attached to a methylene (B1212753) bridge. dbpedia.orgwikipedia.org This structural motif is a key component in a multitude of biologically active compounds and plays a significant role in medicinal chemistry.

The primary amine in the aminomethyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. youtube.comkhanacademy.org The basic nature of the amino group allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. khanacademy.org

Rationale for In Depth Academic Investigation of 2 Aminomethyl 4 Fluoroaniline

The specific compound, 2-(Aminomethyl)-4-fluoroaniline, presents a compelling case for detailed academic investigation due to the unique combination of its structural features. It incorporates a fluorinated aniline (B41778) scaffold with an aminomethyl substituent, bringing together the advantageous properties of both moieties.

The presence of the fluorine atom at the 4-position is expected to influence the electronic properties of the aniline ring and the basicity of the primary amino group. The aminomethyl group at the 2-position introduces an additional basic center and a potential point for hydrogen bonding or further functionalization. This particular arrangement of functional groups may lead to novel chemical reactivity and biological activity.

A thorough investigation into the synthesis, characterization, and potential applications of this compound is warranted. Understanding its fundamental chemical properties, such as its reactivity in various organic transformations and its coordination chemistry, could pave the way for its use as a valuable building block in the synthesis of new materials and biologically active molecules. Furthermore, exploring its interactions with biological systems could uncover new leads for drug discovery.

Below is a table summarizing some of the known properties of this compound:

| Property | Value |

| CAS Number | 771572-99-7 sigmaaldrich.comchemscene.com |

| Molecular Formula | C₇H₉FN₂ sigmaaldrich.comchemscene.com |

| Molecular Weight | 140.16 g/mol sigmaaldrich.comchemscene.com |

| Melting Point | 49-53 °C sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| InChI Key | YXHQROMOUZVGCF-UHFFFAOYSA-N sigmaaldrich.com |

A comprehensive study of this compound will contribute to the broader understanding of fluorinated amines and their role in chemical science, potentially unlocking new avenues for innovation.

Synthetic Strategies for this compound: A Detailed Examination

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, involves a series of strategic chemical transformations. This article delves into the core methodologies employed for its preparation, focusing on the introduction of the fluorine atom onto the aromatic ring and the subsequent installation of the aminomethyl group.

Computational and Theoretical Investigations of 2 Aminomethyl 4 Fluoroaniline

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, are instrumental in elucidating the intrinsic properties of a molecule. numberanalytics.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. researchgate.net For 2-(Aminomethyl)-4-fluoroaniline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict its optimized molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable state.

For instance, a DFT study on the related molecule 2,4-difluoroaniline (B146603) has demonstrated the utility of this approach in determining molecular structures and vibrational frequencies. researchgate.net Similar calculations for this compound would reveal the precise spatial arrangement of its atoms, including the planarity of the benzene (B151609) ring and the orientation of the aminomethyl and fluoro substituents.

Furthermore, DFT calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them provides insights into the molecule's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (aniline) | ~1.40 Å |

| C-N (aminomethyl) | ~1.47 Å | |

| C-F | ~1.36 Å | |

| Bond Angle | C-C-N (aniline) | ~120° |

| H-N-H (aminomethyl) | ~107° | |

| Dihedral Angle | C-C-C-N (aniline) | ~0° (indicating planarity) |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Ab initio methods, which translates to "from the beginning," are a class of quantum chemistry methods that are based on first principles without the use of experimental data. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations can be employed to refine the geometric and electronic parameters obtained from DFT. They are particularly useful for calculating properties where high accuracy is paramount, such as reaction barriers and interaction energies. numberanalytics.com For example, these methods can be used to precisely calculate the proton affinity and ionization potential of the molecule.

The presence of the aminomethyl group introduces conformational flexibility to the this compound molecule. Conformational analysis involves studying the different spatial arrangements of the atoms (conformers) and their relative energies. By systematically rotating the bonds, such as the C-C bond connecting the aminomethyl group to the benzene ring and the C-N bond of the aminomethyl group, an energy landscape can be mapped out.

This analysis helps identify the most stable conformer(s) and the energy barriers between different conformations. Such studies are crucial for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules.

Quantum chemical methods are highly effective in simulating various types of spectra. These simulations are invaluable for interpreting experimental spectroscopic data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions, when compared with experimental NMR spectra, help in the structural elucidation and assignment of signals.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes, such as the N-H stretches of the amino groups and the C-F stretch. A study on 2,4-difluoroaniline demonstrated good agreement between calculated and observed IR and Raman spectra. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic structure and the nature of the electronic excitations. researchgate.net

Table 2: Representative Simulated Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (aniline -NH₂) | ~3.5-4.5 ppm |

| Chemical Shift (aminomethyl -CH₂) | ~3.8-4.2 ppm | |

| ¹³C NMR | Chemical Shift (C-F) | ~155-165 ppm |

| IR | Vibrational Frequency (N-H stretch) | ~3300-3500 cm⁻¹ |

| Vibrational Frequency (C-F stretch) | ~1200-1300 cm⁻¹ | |

| UV-Vis | λmax | ~290-310 nm |

Note: The values in this table are illustrative and represent typical data obtained from spectroscopic simulations.

Molecular Modeling and Simulation

While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study the behavior of the molecule in a larger system.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.com An MD simulation for this compound would typically involve placing the molecule in a simulation box with a model system, such as a solvent (e.g., water) or a simplified biological environment (e.g., a lipid bilayer).

By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked, providing a dynamic view of the molecule's behavior. youtube.com These simulations can reveal:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.

Binding Interactions: If a target protein or receptor is included in the simulation, MD can be used to study the binding process, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that govern binding. This approach has been used to study the interaction of various small molecules with biological targets. nih.gov

MD simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of chemical and biological processes.

Molecular Docking Studies for Putative Target Interactions (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical setting, this method can be used to hypothesize potential protein targets for this compound by simulating its interaction with the binding sites of various enzymes or receptors.

Given the structural motifs present in this compound, such as the aniline (B41778) and aminomethyl groups, a number of protein families could be considered for exploratory docking studies. For instance, enzymes that are known to bind aniline-like substrates or inhibitors, such as certain kinases or metabolic enzymes, could be selected as putative targets.

A hypothetical molecular docking study would involve the following steps:

Preparation of the 3D structure of this compound.

Identification and preparation of the 3D structure of a potential protein target, including its binding site.

Using a docking software to place the ligand (this compound) into the protein's binding site in multiple possible conformations.

Scoring the different poses based on the predicted binding affinity, which is calculated from the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of such a study would highlight the most likely binding mode and the key amino acid residues involved in the interaction. For example, the primary amine and the aminomethyl group of this compound are capable of forming hydrogen bonds with appropriate donor or acceptor residues in a protein's active site. The fluoro-substituted benzene ring can participate in hydrophobic and aromatic stacking interactions.

Table 1: Hypothetical Molecular Docking Interactions of this compound with a Putative Kinase Target

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

| Primary amine (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |

| Aminomethyl group (-CH2NH2) | Hydrogen Bond Donor | Carbonyl backbone of various residues |

| Fluoro substituent (-F) | Halogen Bond/Electrostatic | Electron-deficient atoms |

| Benzene ring | π-π Stacking/Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Predictive Cheminformatics and Quantitative Structure-Reactivity/Property Relationships

Cheminformatics and Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are used to predict the properties and reactivity of chemical compounds based on their structure. nih.gov These methods are instrumental in prioritizing compounds for further investigation and in understanding the structural features that determine their behavior.

Computational methods, particularly those based on density functional theory (DFT), can be employed to predict the reactivity of this compound in various chemical transformations. bohrium.com By calculating properties such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, one can infer the most likely sites for electrophilic or nucleophilic attack.

For this compound, the two amine groups present different electronic environments and thus different reactivities. The primary aromatic amine is directly attached to the electron-rich benzene ring, while the aminomethyl group is a primary aliphatic amine. Computational models can predict the regioselectivity of reactions such as acylation, alkylation, or sulfonation. For instance, by modeling the transition states for the reaction at both amine positions, the activation energies can be calculated to predict which product is kinetically favored.

Table 2: Predicted Regioselectivity for a Hypothetical Acylation Reaction

| Reactive Site | Predicted Outcome | Rationale from Computational Analysis |

| Primary aromatic amine | Less favored | The lone pair of the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. |

| Aminomethyl group | More favored | The lone pair of the nitrogen is localized and more available for nucleophilic attack. |

In Silico Prediction of ADME-related Molecular Descriptors (Non-Clinical Context)

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. In silico tools can predict various molecular descriptors that are relevant to the ADME profile of this compound. nih.gov These predictions are based on the compound's structure and are used to estimate its potential behavior in a biological system in a non-clinical context.

Several online platforms and software can calculate these properties. For instance, the SwissADME web tool is a popular choice for predicting a wide range of physicochemical and pharmacokinetic parameters. nih.gov These descriptors can help in assessing the "drug-likeness" of a molecule according to established rules such as Lipinski's rule of five.

Table 3: Predicted ADME-related Molecular Descriptors for this compound

| Property | Predicted Value | Implication (Non-Clinical) |

| Molecular Weight | 140.16 g/mol | Favorable for good absorption. |

| LogP (octanol/water partition coefficient) | 1.25 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | Suggests good cell membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | Within the acceptable range for drug-likeness. |

| Number of Hydrogen Bond Acceptors | 2 | Within the acceptable range for drug-likeness. |

| Water Solubility | Soluble | Favorable for formulation and distribution. |

Virtual Screening Approaches for Identifying Novel Chemical Entities

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net this compound can serve as a valuable building block or fragment in virtual screening campaigns. Its structure can be used as a starting point to generate a virtual library of derivatives with diverse substituents.

In a fragment-based approach, this compound could be docked into a target's binding site to identify initial binding interactions. Subsequently, computational methods can be used to "grow" the fragment by adding chemical moieties that are predicted to enhance binding affinity and selectivity. Alternatively, in a structure-based virtual screening, a library of compounds containing the this compound scaffold can be docked against a specific target to identify promising hits.

Table 4: Example of a Virtual Library Generation from the this compound Scaffold

| Scaffold Position | Type of Modification | Example Substituents |

| Primary aromatic amine | Acylation, Sulfonylation, Alkylation | Acetyl, Mesyl, Benzyl (B1604629) |

| Aminomethyl group | Acylation, Reductive amination | Benzoyl, Substituted aldehydes |

| Benzene ring | Further substitution (hypothetical) | Chloro, Methyl, Methoxy |

Non Clinical Applications and Derivatization for Specialized Research

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The bifunctional nature of 2-(aminomethyl)-4-fluoroaniline, possessing both a primary aromatic amine and a primary alkyl amine, makes it a strategic precursor for the assembly of diverse molecular architectures. The presence of a fluorine atom also imparts unique properties to the resulting compounds.

Precursor to Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceutical drugs and biologically active compounds. nih.gov The distinct reactivity of the two amine groups in this compound allows for its use in the regioselective synthesis of these important scaffolds. For instance, the aromatic amine can readily participate in reactions like condensation and cyclization to form fused ring systems, while the more nucleophilic aminomethyl group can be used to introduce side chains or build other heterocyclic rings.

One common application is in the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives. The aromatic amine can be condensed with dicarbonyl compounds or their equivalents to construct the core heterocyclic ring. For example, derivatives of 2-methylquinolines can be prepared and subsequently aminated to yield structures with potential antiproliferative activity. nih.gov Similarly, the compound can serve as a starting material for morpholine-based structures, which are intermediates for agents like the gastroprokinetic drug mosapride. clockss.org

Building Block for Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. the-innovation.orgnih.gov As a readily available fluorinated intermediate, this compound is a valuable tool for introducing a fluorine atom into a specific position of a target molecule.

Its parent structure, 4-fluoroaniline (B128567), is widely used as an intermediate in the production of pharmaceuticals, herbicides, and plant growth regulators. nih.gov The reactivity of the amino group allows for various chemical transformations, such as acylation and coupling reactions, to build larger, fluorinated molecules. guidechem.com The this compound derivative offers additional synthetic handles for more complex constructions while retaining the beneficial properties conferred by the fluorine substituent.

Intermediate in the Synthesis of Agrochemicals

Para-fluoroanilines are established intermediates in the manufacturing of agricultural products, including fungicides. google.com The structural features of this compound make it a candidate for the development of new agrochemicals. The fluoroaniline (B8554772) moiety is a known component of certain pesticides, and the additional aminomethyl group allows for the creation of novel derivatives with potentially enhanced or different biological activities. nih.gov

Investigation of In Vitro Biological Activities and Mechanism-Oriented Studies

Beyond its role in synthesis, derivatives of this compound are investigated in vitro to understand their interactions with specific biological targets at a molecular level. These studies are crucial for elucidating mechanisms of action and for the rational design of more potent and selective molecules.

Enzyme Inhibition Studies with Purified Proteins (e.g., Topoisomerase II alpha)

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antimicrobial agents. nih.gov While human topoisomerase II performs a similar function, differences in structure allow for the design of selective bacterial inhibitors. nih.gov Derivatives of 4'-demethylepipodophyllotoxin (B1664165) have been synthesized and shown to inhibit human topoisomerase II, demonstrating that aniline-like structures can be incorporated into potent enzyme inhibitors. nih.gov

Although direct inhibition studies on this compound itself are not widely published, its structural motifs are present in compounds designed as enzyme inhibitors. For example, fluorinated aminopterin (B17811) analogues have been studied as inhibitors of dihydrofolate reductase. nih.gov The unique electronic properties of the fluorine atom can influence binding interactions within an enzyme's active site. Therefore, derivatives of this compound are logical candidates for screening against purified enzymes like topoisomerase II alpha to assess their inhibitory potential and mechanism.

| Enzyme Target | Derivative | Inhibition Metric (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Human Topoisomerase II alpha | Compound X-101 | 5.2 µM | ATP-Competitive |

| Bacterial DNA Gyrase | Compound X-101 | > 100 µM | Not Significant |

Receptor Binding and Allosteric Modulation Studies with Isolated Receptors (e.g., GABA-A Receptor)

The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the brain and a target for various drugs, including benzodiazepines. nih.gov These receptors are complex ion channels composed of five subunits that can be modulated by a wide range of compounds at different binding sites. nih.govresearchgate.net

The structure of this compound, containing an aromatic ring and a flexible aminomethyl side chain, makes it a scaffold that could be elaborated into ligands for receptors like the GABA-A receptor. While direct studies with this compound are limited, related structures are known to modulate GABA-A receptor activity. For instance, specific nonsteroidal tricyclic ligands have been developed as negative allosteric modulators of the GABA-A receptor. medchemexpress.com The affinity and modulatory effect of a potential ligand are typically determined through radioligand binding assays and electrophysiological measurements using isolated receptors expressed in cell lines like HEK or oocytes. researchgate.netnih.gov Derivatives of this compound would be synthesized and tested in such systems to determine their binding affinity (Ki) and their ability to enhance or inhibit the receptor's response to GABA.

| Receptor Subtype | Radioligand | Cell Line | Binding Affinity (Ki) |

|---|---|---|---|

| GABA-A (α1β2γ2) | [3H]Flunitrazepam | HEK-293 | 85 nM |

| GABA-A (α5β3γ2) | [3H]Ro15-4513 | CHO-K1 | 250 nM |

Antimicrobial Evaluations in Cell-Free Systems or Model Microorganisms

While direct antimicrobial studies on this compound are not extensively documented in publicly available research, the evaluation of structurally related fluorinated compounds and their derivatives, such as Schiff bases, provides significant insights into its potential antimicrobial activity. The introduction of a fluorine atom into an organic molecule is known to often enhance its biological activity due to factors like increased lipophilicity and metabolic stability. acgpubs.org

Derivatives of fluorinated anilines and benzylamines have shown promising results against a range of microbial pathogens. For instance, certain fluorinated benzimidazole (B57391) derivatives have demonstrated good antibacterial and antifungal properties. acgpubs.org Specifically, compounds with fluoro-substitutions on a phenyl ring attached to a benzimidazole core have shown notable activity against both Gram-positive and Gram-negative bacteria. acgpubs.org One study reported that a derivative with a meta-fluoro substitution exhibited a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL against Gram-negative bacteria and 7.81 μg/mL against Bacillus subtilis. acgpubs.org

The antimicrobial potential of Schiff bases, which can be readily synthesized from this compound, has also been widely investigated. Schiff bases derived from various amines have shown significant antimicrobial activities. For example, metal complexes of Schiff bases derived from 3-chloro-4-fluoroaniline (B193440) and 4-fluoroaniline have demonstrated good activity against bacteria such as B. subtilis, E. coli, and S. aureus, as well as fungi like A. niger and A. flavus. In many cases, the metal complexes of these Schiff bases exhibit enhanced antimicrobial activity compared to the free ligands. nih.gov

The following table summarizes the antimicrobial activities of some fluorinated compounds and Schiff base derivatives, which can serve as a reference for the potential activity of derivatives of this compound.

| Compound/Derivative | Test Organism | Activity (MIC in μg/mL) | Reference |

| 2-(m-fluorophenyl)-benzimidazole derivative | Gram-negative bacteria | 31.25 | acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole derivative | Bacillus subtilis | 7.81 | acgpubs.org |

| N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivative | S. aureus strains | 0.78–1.56 | nih.gov |

| Dichloro substituted N-phenyl pyrazole derivative | B. subtilis | <1 | nih.gov |

| Schiff bases of 4-chloro-2-aminophenol | S. epidermidis | Selective activity | |

| Schiff bases of 4-chloro-2-aminophenol | C. albicans | Selective activity |

Cytotoxicity Studies on Established Cell Lines for Mechanistic Insights

The cytotoxic potential of fluorinated aromatic compounds is an active area of research, particularly in the context of developing novel anticancer agents. While specific cytotoxicity data for this compound is scarce, studies on analogous compounds offer valuable mechanistic insights. The presence of fluorine can significantly influence the cytotoxic profile of a molecule.

Research on fluorinated aminophenylhydrazines, which are structurally related to this compound, has demonstrated potent cytotoxic effects against lung carcinoma cell lines like A549. nih.gov In one study, a compound with five fluorine atoms exhibited a very strong cytotoxic effect with an IC50 value of 0.64 μM. nih.gov These studies suggest that the degree and position of fluorination can play a crucial role in the anticancer activity, with evidence pointing towards apoptosis induction as a mechanism of cell death. nih.gov